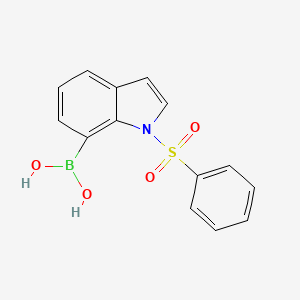

1-Benzenesulfonyl-1H-indole-7-boronic acid

Description

Properties

IUPAC Name |

[1-(benzenesulfonyl)indol-7-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBMQFFUJSTNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674266 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-56-1 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzenesulfonyl-1H-indole-7-boronic acid: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-1H-indole-7-boronic acid, a specialized heterocyclic building block with significant potential in synthetic organic chemistry and medicinal chemistry. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes information on its core structure, predicted properties, and likely synthetic routes based on established methodologies for related indole boronic acids. The document further explores its anticipated applications, primarily in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures for drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar compounds in their synthetic endeavors.

Introduction and Significance

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Boronic acids, in turn, have emerged as indispensable reagents in modern organic synthesis, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] The convergence of these two chemical entities in molecules like 1-Benzenesulfonyl-1H-indole-7-boronic acid offers a powerful tool for the synthesis of novel, highly functionalized indole derivatives.

The benzenesulfonyl group at the 1-position of the indole serves as a protecting group, stabilizing the indole ring and influencing its reactivity. The boronic acid moiety at the 7-position provides a reactive handle for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents at this specific position. This targeted functionalization is of high interest for structure-activity relationship (SAR) studies in drug discovery programs.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of 1-Benzenesulfonyl-1H-indole-7-boronic acid consists of an indole ring system where the nitrogen atom is substituted with a benzenesulfonyl group, and a boronic acid group is attached to the 7-position of the indole nucleus.

Table 1: Physicochemical Properties of 1-Benzenesulfonyl-1H-indole-7-boronic acid

| Property | Value | Source |

| CAS Number | 1256358-56-1 | |

| Molecular Formula | C₁₄H₁₂BNO₄S | |

| Molecular Weight | 301.13 g/mol | |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid

While a specific, documented synthetic protocol for 1-Benzenesulfonyl-1H-indole-7-boronic acid is not widely published, a plausible and efficient route can be extrapolated from established methods for the synthesis of aryl and heteroaryl boronic acids.[4] The most common and effective method would likely involve a palladium-catalyzed Miyaura borylation of a suitable precursor, 7-bromo-1-benzenesulfonyl-1H-indole.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 7-bromo-1H-indole:

-

Sulfonylation: Protection of the indole nitrogen with benzenesulfonyl chloride.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of the resulting 7-bromo-1-benzenesulfonyl-1H-indole with a boron source, such as bis(pinacolato)diboron (B₂pin₂).

Caption: Proposed synthetic workflow for 1-Benzenesulfonyl-1H-indole-7-boronic acid.

Hypothetical Experimental Protocol

Step 1: Synthesis of 1-Benzenesulfonyl-7-bromo-1H-indole

-

To a solution of 7-bromo-1H-indole (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-benzenesulfonyl-7-bromo-1H-indole.

Step 2: Synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid pinacol ester

-

In a reaction vessel, combine 1-benzenesulfonyl-7-bromo-1H-indole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

-

Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

-

Purge the vessel with an inert gas and heat the mixture at 80-100 °C for 8-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired pinacol ester.

Step 3: Hydrolysis to 1-Benzenesulfonyl-1H-indole-7-boronic acid

-

Dissolve the pinacol ester in a suitable solvent system (e.g., a mixture of THF and water).

-

Add an aqueous acid (e.g., 1N HCl) and stir the mixture at room temperature.

-

The progress of the deprotection can be monitored by TLC.

-

Upon completion, extract the product into an organic solvent, dry the organic layer, and concentrate to yield 1-benzenesulfonyl-1H-indole-7-boronic acid.

Applications in Organic Synthesis

The primary utility of 1-Benzenesulfonyl-1H-indole-7-boronic acid is as a substrate in Suzuki-Miyaura cross-coupling reactions.[5][6] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates.[1] This allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents at the 7-position of the indole core.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

The ability to readily diversify the 7-position of the indole ring is highly valuable in the synthesis of compound libraries for high-throughput screening. By coupling 1-Benzenesulfonyl-1H-indole-7-boronic acid with a variety of functionalized aryl or heteroaryl halides, medicinal chemists can systematically explore the SAR at this position to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Materials Science

Indole-containing conjugated organic materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki-Miyaura coupling is a key reaction for constructing the π-conjugated systems that are essential for the desired electronic and photophysical properties of these materials.[7] 1-Benzenesulfonyl-1H-indole-7-boronic acid can serve as a building block for the synthesis of novel indole-based materials.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 1-Benzenesulfonyl-1H-indole-7-boronic acid is not available in the searched literature. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons of the indole and benzenesulfonyl groups, a broad singlet for the boronic acid -OH protons (which may be exchangeable with D₂O), and distinct signals for the protons at the 2, 3, 4, 5, and 6-positions of the indole ring.

-

¹³C NMR: Carbon signals corresponding to the indole and benzenesulfonyl rings. The carbon atom attached to the boron would likely show a broad signal due to quadrupolar relaxation.

-

IR: Characteristic absorptions for B-O and O-H stretching of the boronic acid, S=O stretching of the sulfonyl group, and C-H and C=C stretching of the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (301.13 g/mol ).

Stability and Storage

Boronic acids are generally stable solids, but they can be susceptible to dehydration to form boroxines, particularly upon heating. It is recommended to store 1-Benzenesulfonyl-1H-indole-7-boronic acid in a cool, dry place, away from moisture and strong oxidizing agents. Storage under an inert atmosphere is preferable to maintain its purity over long periods.

Conclusion

1-Benzenesulfonyl-1H-indole-7-boronic acid is a valuable synthetic intermediate with significant potential for the construction of complex indole-containing molecules. While detailed experimental data for this specific isomer is scarce, its synthesis and applications can be reliably predicted based on well-established chemical principles. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a powerful tool for researchers in drug discovery and materials science, enabling the targeted functionalization of the indole-7-position. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

- (Reference to a general organic chemistry textbook or a review on Suzuki-Miyaura reactions, if available

- (Reference to a review on the synthesis and applications of indole derivatives, if available

- (Reference to a paper describing the synthesis of a similar indole boronic acid, if available

- (Reference to a paper describing the use of an indole boronic acid in a Suzuki-Miyaura coupling, if available

- (Reference to a materials science paper using indole derivatives, if available

- (Reference to a source for general handling and storage of boronic acids, if available

- (Reference to a chemical supplier catalog entry for the compound, if available

-

Doležal, M. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3539. [Link]

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

-

Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]

- (Placeholder for additional relevant reference)

-

BioOrganics. (2019). 1-Benzenesulfonyl-1h-indole-4-boronic acid. Retrieved from [Link]

- (Placeholder for additional relevant reference)

-

Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. [Link]

- (Placeholder for additional relevant reference)

-

Ertl, P., et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Synthesis pathways for 1-Benzenesulfonyl-1H-indole-7-boronic acid from indole

An In-Depth Technical Guide to the Synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid from Indole

Introduction: The Strategic Importance of Indole-7-boronic Acids

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The ability to selectively functionalize specific positions on the indole ring is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. Among the various positions, C7-functionalization has historically been challenging due to the intrinsic electronic properties of the indole ring, which favor electrophilic substitution at C3 and deprotonation at C2.

Indole-7-boronic acids and their esters have emerged as exceptionally valuable synthetic intermediates.[1][2] Their true power lies in their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4] This provides a robust platform for introducing a diverse array of aryl, heteroaryl, and vinyl substituents at the C7 position, unlocking new chemical space for drug discovery.

This guide provides a detailed examination of the primary synthetic pathway to 1-Benzenesulfonyl-1H-indole-7-boronic acid, a key building block where the benzenesulfonyl group serves a dual role: as a stable protecting group for the indole nitrogen and as a powerful directing group to achieve the requisite C7 regioselectivity.

Primary Synthesis Pathway: A Directed Metalation Approach

The most reliable and regioselective strategy for synthesizing 1-Benzenesulfonyl-1H-indole-7-boronic acid from indole relies on a two-step sequence involving N-protection followed by a Directed ortho Metalation (DoM) and borylation. This approach leverages the coordinating power of the sulfonyl group to direct a strong base to deprotonate the adjacent C7 position.[5][6]

Caption: Primary synthesis workflow via N-protection and Directed ortho Metalation.

Step 1: N-Protection of Indole with Benzenesulfonyl Chloride

Causality and Experimental Choices: The initial step involves the protection of the indole nitrogen. The N-H proton is acidic (pKa ≈ 17) and would be immediately deprotonated by the strong organolithium bases used in the subsequent step, preventing the desired C-H activation. The benzenesulfonyl group is an ideal choice for several reasons:

-

Robustness: It is exceptionally stable to the strongly basic conditions required for lithiation.

-

Directing Ability: The sulfonyl group (SO₂) is a powerful Directed Metalation Group (DMG).[7] It acts as a Lewis basic site, coordinating with the lithium cation of the organolithium base, thereby positioning the base to deprotonate the sterically accessible and proximal C7 proton.

-

Electron-Withdrawing Nature: It reduces the electron density of the indole ring, further deactivating it towards unwanted electrophilic side reactions.

Detailed Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)indole

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend it in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Indole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of indole (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel. Allow the mixture to stir for 30-60 minutes at 0 °C, during which hydrogen gas will evolve as the sodium indolide salt is formed.

-

Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 equivalents) in the anhydrous solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford 1-(benzenesulfonyl)indole as a white solid.

Step 2: Regioselective C7-Lithiation and Borylation

Causality and Experimental Choices: This is the critical regiochemistry-defining step. The choice of base, solvent, and temperature is crucial for success.

-

Base Selection: A strong, sterically hindered base is required to deprotonate the C-H bond. sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) are commonly used. n-Butyllithium (n-BuLi) can also be effective but may sometimes lead to competing C2-lithiation.[8]

-

TMEDA Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that chelates the lithium ion. This breaks down the oligomeric aggregates of the alkyllithium, increasing its basicity and reactivity. The Li-TMEDA complex also enhances coordination with the sulfonyl group, improving the efficiency and regioselectivity of the C7 deprotonation.[8]

-

Low Temperature: The reaction must be maintained at a very low temperature (-78 °C, typically a dry ice/acetone bath) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

-

Boron Electrophile: Triisopropyl borate, B(OiPr)₃, is a mild and effective electrophile for trapping the aryllithium species. The resulting borate ester is then hydrolyzed to the desired boronic acid during the acidic work-up.

Detailed Experimental Protocol: Synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid

-

Preparation: To a flame-dried, multi-neck Schlenk flask under a strict argon or nitrogen atmosphere, add a solution of 1-(benzenesulfonyl)indole (1.0 equivalent) in anhydrous THF.

-

Additive: Add TMEDA (1.5 - 2.5 equivalents).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add s-BuLi (1.5 - 2.5 equivalents, as a solution in cyclohexane) dropwise via syringe over 20-30 minutes. The solution typically develops a deep color, indicating the formation of the C7-lithiated anion. Stir the mixture at -78 °C for 2-3 hours.[8]

-

Borylation (Quench): Add triisopropyl borate (2.0 - 3.0 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Warming and Hydrolysis: Stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature overnight. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction. The crude solid is dissolved in diethyl ether, extracted with aqueous NaOH, the aqueous layer is washed with ether, and then re-acidified with HCl to precipitate the pure boronic acid, which is collected by filtration.

Quantitative Data and Yields

The following table summarizes typical conditions and expected yields for the described pathway, compiled from established synthetic methodologies.

| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield | Reference |

| 1 | N-Protection | Indole, PhSO₂Cl, NaH | DMF / THF | 0 °C to RT | >95% | General Protocol |

| 2 | DoM / Borylation | 1-(Benzenesulfonyl)indole, s-BuLi, TMEDA, B(OiPr)₃ | THF | -78 °C | 60-85% | [8] |

Alternative Synthetic Strategies

While Directed ortho Metalation is the most direct route, other strategies can be considered, particularly if different starting materials are readily available.

Caption: Comparison of DoM and Halogen-Metal Exchange pathways.

-

Halogen-Metal Exchange: This pathway begins with a pre-functionalized 7-haloindole (e.g., 7-bromoindole). After N-protection with benzenesulfonyl chloride, a halogen-metal exchange is performed using n-BuLi or t-BuLi at low temperature. This rapidly and cleanly generates the same C7-lithiated intermediate, which is then trapped with a borate ester as described above.[1] This method is highly efficient but requires an additional step to synthesize the initial 7-haloindole.

-

Iridium-Catalyzed C-H Borylation: Modern synthetic methods have enabled the direct borylation of C-H bonds using transition metal catalysts. Iridium-based catalysts, in particular, have shown promise for the C7-borylation of certain indole substrates.[9] This method can be highly attractive due to its atom economy. However, achieving high regioselectivity for the C7 position on a simple N-sulfonyl indole can be challenging and may require specific ligands or substrate pre-functionalization to override the inherent reactivity at other positions.[10]

Conclusion

The synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid from indole is most effectively achieved through a robust two-step sequence of N-protection and Directed ortho Metalation. This strategy provides excellent control over regioselectivity, directly addressing the challenge of C7-functionalization. The resulting boronic acid is a versatile and valuable building block, empowering medicinal chemists and drug development professionals to readily access novel C7-substituted indole derivatives for the advancement of new therapeutic agents.

References

-

Chatterjee, A. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development. Available at: [Link]

-

Cid, J., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances. Available at: [Link]

-

Cubinak, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]

-

Garnier, T., et al. (2007). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters. Available at: [Link]

-

Gulevich, A. V., & Dudnik, A. S. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Jones, C., et al. (2024). Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Lama, T., et al. (2011). Metalation of Indole. Topics in Heterocyclic Chemistry. Available at: [Link]

-

McGough, J. S., et al. (2017). Catalytic Electrophilic C-H Borylation using NHC·Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. Chemistry – A European Journal. Available at: [Link]

-

Myers, A. (n.d.). Directed Ortho Metalation. Scribd. Available at: [Link]

-

Polak, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates. Chemical Reviews. Available at: [Link]

-

Singh, G., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. Available at: [Link]

-

Various Authors. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00814F [pubs.rsc.org]

- 10. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Purification Strategies for 1-Benzenesulfonyl-1H-indole-7-boronic Acid

[1]

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, 1-Benzenesulfonyl-1H-indole-7-boronic acid represents a critical, yet physicochemicaly complex building block. Widely employed in Suzuki-Miyaura cross-coupling reactions for constructing kinase inhibitors and functionalized heterocycles, its utility is often bottlenecked by its purification.[1]

The molecule poses a unique solubility paradox: the boronic acid moiety (

This guide provides a definitive technical framework for determining the solubility profile of this compound, modeling its thermodynamic behavior, and leveraging this data for scalable crystallization.[1]

Physicochemical Profile & Theoretical Solubility[1]

Before initiating wet-lab experiments, a theoretical assessment using Hansen Solubility Parameters (HSP) is essential to minimize solvent waste.[1]

Structural Analysis[1][2]

-

Core Scaffold: Indole (aromatic, moderately polar).[1]

-

Functional Group A (Hydrophilic): Boronic acid at C7.[1] Amphoteric nature; capable of reversible trimerization to boroxines in anhydrous non-polar solvents.[1]

-

Functional Group B (Lipophilic): Benzenesulfonyl group at N1.[1] Electron-withdrawing; reduces the basicity of the indole nitrogen and significantly lowers water solubility compared to unprotected indole boronic acids.[1]

Predicted Solubility Behavior

Based on Group Contribution Methods, the solubility classification is derived:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, DMAc | High | Strong interaction with the sulfonyl dipole; disruption of boronic acid H-bond networks.[1] |

| Polar Ethers | THF, 1,4-Dioxane | High | Excellent H-bond acceptors for the boronic acid protons; moderate polarity matches the sulfonyl group.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good general solvency; Acetone may form reversible boronate esters (protection required).[1] |

| Alcohols | Methanol, Ethanol | Moderate | Soluble, but risk of in situ esterification (solvolysis) increases with temperature.[1] |

| Chlorinated | DCM, Chloroform | Moderate | Good solvation of the sulfonyl/indole core; poor interaction with boronic acid H-bonds.[1] |

| Alkanes | Hexane, Heptane | Insoluble | Dielectric constant too low to overcome crystal lattice energy.[1] |

| Aqueous | Water, Buffers | Low | The benzenesulfonyl group dominates, rendering the molecule hydrophobic despite the |

Experimental Methodology: Determination Protocols

To generate precise solubility data (Mole Fraction,

Protocol A: Dynamic Laser Monitoring (High Throughput)

This method is preferred for generating polythermal solubility curves quickly.[1]

Materials:

-

Jacketed glass vessel (50 mL) with precise temperature control (

K). -

Focused Beam Reflectance Measurement (FBRM) or simple turbidity probe.[1]

-

HPLC grade solvents.[1]

Workflow:

-

Preparation: Charge a known mass (

) of solvent and excess solute into the vessel.[1][2] -

Heating: Heat at a rate of 2 K/min until complete dissolution (transmittance = 100%). Record Temperature (

).[1] -

Cooling: Cool at 2 K/min until nucleation is detected (transmittance drop). Record Temperature (

).[1] -

Iteration: Add more solvent (

) to the same vessel and repeat to generate a new data point at a lower concentration.

Protocol B: Static Equilibrium (Gold Standard)

Used to validate dynamic data and ensure thermodynamic equilibrium.[1]

Step-by-Step Protocol:

-

Saturation: Add excess 1-Benzenesulfonyl-1H-indole-7-boronic acid to 10 mL of solvent in a sealed vial.

-

Equilibration: Place in a thermostatic shaker bath at fixed temperature

for 24–48 hours. -

Sampling: Stop agitation and allow settling for 2 hours.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22

m PTFE).[1] -

Quantification: Dilute aliquot and analyze via HPLC (UV detection at 254 nm).

Visualization: Solubility Measurement Workflow

Caption: Logical workflow for determining solubility, moving from solvent screening to thermodynamic modeling.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

This is the most accurate empirical model for indole derivatives in organic solvents.[1]

1- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1]

- : Empirical model parameters derived via multivariate regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution properties are calculated:

-

Enthalpy (

): -

Gibbs Free Energy (

):

Visualization: Thermodynamic Calculation Logic

Caption: Computational logic flow for deriving thermodynamic parameters from raw solubility data.

Process Application: Purification Strategy

The primary utility of this solubility data is to design a Cooling Crystallization or Anti-Solvent Crystallization process.[1]

Recommended Purification Protocol

For 1-Benzenesulfonyl-1H-indole-7-boronic acid, a "Dissolve-and-Crash" strategy is most effective due to the steep solubility differential in polar/non-polar pairs.[1]

System: THF (Solvent) / n-Heptane (Anti-solvent)[1]

-

Dissolution: Dissolve crude material in THF at 50°C (approx. 5 volumes). Ensure complete dissolution.

-

Filtration: Polish filter while hot to remove inorganic salts (e.g., Pd catalyst residues).[1]

-

Nucleation: Slowly add n-Heptane (approx. 2 volumes) at 50°C until slight turbidity persists.

-

Cooling: Ramp temperature down to 0°C at 0.5°C/min.

-

Aging: Hold at 0°C for 2 hours to maximize yield.

-

Isolation: Filter the white crystalline solid and wash with cold 1:3 THF:Heptane.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

-

Li, J., et al. (2010).[1] Solubility of 1H-Indole-3-carboxylic Acid in Various Solvents. Journal of Chemical & Engineering Data, 55(9), 3818–3820.[1] Link(Cited as a proxy for indole-core solubility behavior).[1]

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link(Foundational reference for the Apelblat model).

-

BenchChem. (2025).[1][2][3] 1-Benzenesulfonyl-1H-indole-7-boronic acid Product Data. (General physicochemical data source).

An In-depth Technical Guide to the Stability of Benzenesulfonyl-Protected Indole Boronic Acids

Abstract

Indole boronic acids are pivotal reagents in modern medicinal chemistry, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, their inherent instability, particularly susceptibility to protodeboronation, presents a significant challenge for researchers in process development and scale-up.[3][4][5] Protecting the indole nitrogen is a critical strategy to mitigate these stability issues. This guide provides a comprehensive technical analysis of the benzenesulfonyl protecting group in the context of indole boronic acid stability. We will explore the underlying chemical principles governing their stability, present field-proven protocols for their synthesis and stability assessment, and offer actionable insights for their effective storage and handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these valuable reagents with greater confidence and success.

The Indole Moiety and the Boronic Acid Challenge

1.1 Significance in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, from neurotransmitters like serotonin to blockbuster drugs.[1][2] Consequently, methods for the efficient and regioselective functionalization of the indole core are of paramount importance. Indolylboronic acids have emerged as versatile intermediates, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1][2]

1.2 The Instability Problem: Protodeboronation

A significant drawback of many heteroaryl boronic acids, including indolyl derivatives, is their propensity to undergo protodeboronation.[3][4][5] This is a decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying the reactive handle for cross-coupling.[3][4] This process is often accelerated under the basic aqueous conditions typically employed in Suzuki-Miyaura reactions.[3]

1.3 The Benzenesulfonyl Group: An Electronic Shield

N-protection of the indole ring is a common and effective strategy to enhance the stability of indolylboronic acids. The benzenesulfonyl group, in particular, offers several advantages:

-

Electronic Withdrawal: The strongly electron-withdrawing nature of the sulfonyl group reduces the electron density of the indole ring. This electronic modulation is crucial for stabilizing the C–B bond against protodeboronation.

-

Enhanced Stability: This protective measure generally leads to cleaner reactions and higher yields in cross-coupling applications.[1]

-

Improved Handling: Sulfonyl-protected indoles are often crystalline solids with improved handling characteristics compared to their unprotected counterparts.

Understanding the Stability Profile

The stability of a benzenesulfonyl-protected indole boronic acid is not absolute and is influenced by several key environmental and chemical factors.

2.1 The Mechanism of Degradation: Protodeboronation

The primary degradation pathway is protodeboronation, which can proceed through different mechanisms depending on the pH of the medium.[5] Under acidic conditions, the reaction can be directly promoted by a proton source.[4][6] In the basic media common to cross-coupling, the boronic acid exists in equilibrium with its more reactive boronate anion, which can be more susceptible to decomposition.[3]

Caption: The primary degradation pathway for indole boronic acids.

2.2 Key Factors Influencing Stability

-

pH: The pH of the solution is arguably the most critical factor. Both strongly acidic and strongly basic conditions can promote protodeboronation.[4][5][6] The rate of degradation is often lowest in a neutral or slightly acidic pH range. The formation of the tetrahedral boronate species at higher pH values can influence stability, a relationship that has been systematically studied for various arylboronic acids.[7][8]

-

Temperature: As with most chemical reactions, higher temperatures accelerate the rate of decomposition. Storing stock solutions and setting up reactions at the lowest effective temperature is a prudent strategy.

-

Oxidation: Boronic acids are susceptible to oxidation, which can be another degradation pathway, especially in the presence of reactive oxygen species.[9][10] While often less of a concern than protodeboronation under typical cross-coupling conditions, it is a factor to consider, particularly during long-term storage.

-

Solvent: The choice of solvent can impact stability. While aqueous media are often required for Suzuki couplings, minimizing the water content or using co-solvents can sometimes mitigate degradation.

2.3 Quantitative Stability Assessment

To provide a practical perspective, the following table summarizes hypothetical stability data for a model compound, 1-Benzenesulfonyl-1H-indole-3-boronic acid, under various conditions. This data is representative of what would be generated during a formal stability study.

| Condition ID | pH | Temperature (°C) | Solvent System | % Remaining after 24h |

| A | 2 | 25 | 1:1 MeCN/H₂O | 85% |

| B | 7 | 25 | 1:1 MeCN/H₂O | 98% |

| C | 10 | 25 | 1:1 MeCN/H₂O | 70% |

| D | 7 | 50 | 1:1 MeCN/H₂O | 75% |

| E | 7 (Degassed) | 25 | 1:1 MeCN/H₂O | >99% |

Experimental Protocols for Stability Assessment

A robust understanding of a reagent's stability requires rigorous experimental validation. The following protocols outline key workflows.

3.1 Protocol: Synthesis of 1-Benzenesulfonyl-1H-indole-3-boronic acid

This protocol provides a general method for the synthesis of the title compound, a common precursor in stability studies.

-

N-Protection: To a solution of indole in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes. Add benzenesulfonyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water and extract with ethyl acetate. The organic layers are dried over Na₂SO₄, filtered, and concentrated to yield 1-benzenesulfonyl-1H-indole.

-

Lithiation and Borylation: Dissolve the N-protected indole in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78 °C. Add triisopropyl borate (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours before allowing the mixture to warm to room temperature overnight.

-

Hydrolysis and Isolation: Quench the reaction by slow addition of 1 M HCl at 0 °C. Stir vigorously for 1 hour. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to afford the title boronic acid.

3.2 Protocol: HPLC-Based Stability Study

This protocol describes a high-throughput method to quantify the degradation of the boronic acid under various conditions.[11][12][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electronic Properties of 1-Benzenesulfonyl-1H-indole-7-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1-Benzenesulfonyl-1H-indole-7-boronic acid, a molecule of significant interest in medicinal chemistry and materials science. By leveraging established principles of physical organic chemistry and computational modeling, this document elucidates the interplay between the indole core, the electron-withdrawing benzenesulfonyl group, and the electronically versatile boronic acid moiety. This guide offers a predictive framework for understanding the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, its electrochemical behavior, and its optical properties. Detailed, field-proven experimental and computational protocols are provided to empower researchers to validate these predictions and further explore the potential of this and related compounds.

Introduction: Unveiling a Molecule of Tunable Electronic Character

The indole scaffold is a cornerstone in drug discovery and the development of functional organic materials, prized for its electron-rich nature and versatile reactivity.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its electronic properties, opening avenues for novel applications. In 1-Benzenesulfonyl-1H-indole-7-boronic acid, the indole core is substituted with two key functional groups that profoundly influence its electronic landscape: a potent electron-withdrawing benzenesulfonyl group at the N1 position and a boronic acid group at the C7 position, known for its unique Lewis acidic character and its role in reversible covalent bonding.[2][3]

This guide will dissect the electronic contributions of each component to predict the overall electronic behavior of the target molecule. We will explore how the synergistic effects of these substituents are anticipated to modulate the HOMO-LUMO energy gap, a critical parameter governing the molecule's reactivity, stability, and photophysical properties.[4]

Molecular Architecture and its Electronic Implications

The electronic properties of 1-Benzenesulfonyl-1H-indole-7-boronic acid are a direct consequence of its molecular structure. The fusion of a benzene ring with a pyrrole ring in the indole core creates a π-conjugated system with significant electron density.[5] However, the introduction of the benzenesulfonyl and boronic acid groups introduces competing electronic effects.

-

The Indole Core: An electron-rich aromatic system that typically acts as an electron donor.[1]

-

The 1-Benzenesulfonyl Group: A strong electron-withdrawing group that delocalizes the lone pair of electrons from the indole nitrogen, thereby reducing the electron density of the entire indole ring system.[6]

-

The 7-Boronic Acid Group: This group possesses a vacant p-orbital on the boron atom, rendering it a Lewis acid.[2] Its electronic influence can be complex, acting as an electron-accepting group, particularly when the boronic acid is in its neutral, trigonal planar state.[2] The electronic nature of the boronic acid moiety is also highly sensitive to the local chemical environment, particularly pH.[2]

The strategic placement of these groups is expected to create a unique electronic profile, potentially leading to interesting charge-transfer characteristics and redox behavior.

Theoretical Framework: Predicting Electronic Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for predicting the electronic structure and properties of organic molecules.[2][7] By solving the Kohn-Sham equations, DFT can provide valuable insights into the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the overall electron density distribution.[8] For a molecule like 1-Benzenesulfonyl-1H-indole-7-boronic acid, a computational approach is invaluable for predicting its electronic behavior prior to extensive experimental investigation.

A typical DFT protocol for such a molecule would involve geometry optimization followed by frequency calculations to ensure a true energy minimum. The choice of functional and basis set is critical for obtaining accurate results. A common and well-validated approach for organic molecules is the use of the B3LYP functional with a 6-31G(d) or larger basis set.[7]

Table 1: Predicted Electronic Properties of Substituted Indoles from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.5 to -6.2 | -0.5 to 0.5 | 5.0 to 6.7 |

| 1-Benzenesulfonyl-1H-indole | Lowered HOMO, Lowered LUMO | Lowered LUMO | Likely reduced gap |

| 7-Indole Boronic Acid | Lowered HOMO | Lowered LUMO | Likely reduced gap |

| 1-Benzenesulfonyl-1H-indole-7-boronic acid (Predicted) | Significantly Lowered HOMO | Significantly Lowered LUMO | Anticipated to be smaller than unsubstituted indole |

Note: The values for indole are approximate ranges found in the literature. The predictions for the substituted indoles are qualitative, indicating the expected trend due to the electronic nature of the substituents.

The benzenesulfonyl group is expected to significantly lower both the HOMO and LUMO energy levels due to its strong electron-withdrawing nature. The boronic acid group will also contribute to this lowering effect. The net result is a predicted reduction in the HOMO-LUMO gap compared to unsubstituted indole, which would imply a red-shift in its UV-Vis absorption spectrum and a lower energy requirement for electronic excitation.[4]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. Crystal structures of 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole and 1-benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

Strategic C7-Functionalization: Indole-7-Boronic Acid vs. 1-Benzenesulfonyl Derivatives

This guide serves as a technical analysis of the strategic differences between using Indole-7-boronic acid (unprotected) versus 1-Benzenesulfonyl (N-protected) indole derivatives in medicinal chemistry and process development.

Executive Summary

The functionalization of the indole C7 position represents a significant synthetic challenge due to its electronic obscurity; it is the least reactive position for electrophilic aromatic substitution (C3 > C2 > C6 > C5 > C4 > C7).

When designing a route to C7-substituted indoles, researchers face a binary choice:

-

The "Direct" Approach: Utilizing Indole-7-boronic acid (unprotected). This offers high atom economy but suffers from inherent instability (protodeboronation) and catalyst incompatibility.

-

The "Protected" Approach: Utilizing 1-Benzenesulfonyl derivatives (e.g., 1-(phenylsulfonyl)-1H-indol-7-ylboronic acid). This strategy leverages the electron-withdrawing sulfonyl group to stabilize the C–B bond and prevent N-coordination to catalysts, albeit at the cost of step count.

This guide analyzes the mechanistic divergences, stability profiles, and experimental protocols for both strategies.

Mechanistic & Electronic Divergence

Indole-7-Boronic Acid (Unprotected)

The unprotected indole-7-boronic acid is an electron-rich, amphoteric species. Its utility is often compromised by two primary failure modes:

-

Protodeboronation: The high electron density of the pyrrole ring, communicated to the benzene ring, facilitates the hydrolytic cleavage of the C–B bond. Under basic aqueous conditions (standard Suzuki couplings), the formation of a boronate "ate" complex accelerates this decomposition, replacing the boronic acid with a proton.

-

Catalyst Poisoning: The free N–H moiety is a competent ligand for soft metals like Palladium (Pd). It can displace phosphine ligands, forming inactive Pd–amido complexes, thereby arresting the catalytic cycle.

1-Benzenesulfonyl Derivatives (Protected)

The introduction of a benzenesulfonyl (PhSO₂) group at the N1 position fundamentally alters the indole's electronics:

-

Electronic Deactivation: The PhSO₂ group is a strong electron-withdrawing group (EWG). It pulls electron density away from the indole core, significantly increasing the activation energy for protodeboronation. This makes the boronic acid species shelf-stable and robust under heated, basic coupling conditions.

-

Steric & Electronic Shielding: The bulky sulfonyl group prevents the nitrogen lone pair from coordinating to the metal center, preserving the integrity of the active catalyst species (e.g., Pd(0)L₂).

Comparative Analysis: Data & Metrics

The following table summarizes the trade-offs between the two reagents in a standard Suzuki-Miyaura coupling context.

| Feature | Indole-7-Boronic Acid (Unprotected) | 1-Benzenesulfonyl Derivative (Protected) |

| Stability (Solid State) | Low (Prone to dehydration/oxidation) | High (Shelf-stable for months) |

| Protodeboronation Rate | High (Fast decomposition at pH > 10) | Low (Resistant to hydrolysis) |

| Atom Economy | High (No protection/deprotection) | Lower (Requires protection & deprotection) |

| Catalyst Compatibility | Requires specific ligands (e.g., SPhos, XPhos) | Compatible with standard ligands (PPh₃, dppf) |

| Solubility | Moderate in polar organic solvents | Excellent in DCM, THF, Toluene |

| C7 Access | Difficult to synthesize directly | Standard route via lithiation of N-protected halides |

Visualization of Failure Modes & Pathways

The diagram below illustrates the competing pathways: the productive cross-coupling versus the destructive protodeboronation favored by the unprotected species.

Caption: Figure 1. Mechanistic divergence showing the susceptibility of unprotected indole boronates to protodeboronation vs. the stabilized pathway of sulfonyl-protected derivatives.

Experimental Protocols

Protocol A: Coupling of 1-Benzenesulfonyl-indole-7-boronic acid (The Robust Method)

Recommended for scale-up and precious intermediates.

Reagents:

-

1-(Phenylsulfonyl)-1H-indol-7-ylboronic acid (1.0 equiv)

-

Aryl Bromide (1.0 equiv)[1]

-

Pd(dppf)Cl₂[2]·DCM (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Charge: In a reaction vial, combine the protected boronic acid, aryl bromide, and K₂CO₃.

-

Inert: Evacuate and backfill with Nitrogen (3x). Add the Pd catalyst under a positive stream of nitrogen.

-

Solvate: Add degassed Dioxane/Water mixture via syringe.

-

React: Heat to 80°C for 4–12 hours. The PhSO₂ group prevents decomposition, allowing longer reaction times if the aryl bromide is sluggish.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2]

-

Deprotection (Optional): To remove the sulfonyl group, treat the crude product with TBAF (1M in THF) at reflux for 2 hours, or NaOH (4M) in MeOH at 60°C.

Protocol B: Coupling of Unprotected Indole-7-boronic acid (The Direct Method)

Recommended only when protection is impossible or for high-throughput screening.

Reagents:

-

Indole-7-boronic acid (1.2 equiv) - Use excess due to instability.

-

Aryl Bromide (1.0 equiv)[1]

-

Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv) - Buchwald ligands are critical here.

-

K₃PO₄ (2.0 equiv)[1]

-

Solvent: n-Butanol or Toluene/Water (10:1)

Methodology:

-

Pre-complexation: It is vital to pre-stir Pd(OAc)₂ and SPhos in the solvent for 5 mins to form the active catalytic species before adding the unstable boronic acid.

-

Addition: Add the aryl bromide, K₃PO₄, and finally the indole-7-boronic acid.

-

Rapid Heating: Place immediately into a pre-heated block at 100°C . Fast reaction rates are necessary to outcompete protodeboronation.

-

Monitor: Check LCMS at 1 hour. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid.

Synthesis Workflow: Accessing the Reagents

The decision to use the protected derivative is often dictated by how the boronic acid is synthesized in the first place. Direct borylation of C7 is rarely selective.

Caption: Figure 2. Synthetic workflow demonstrating that the sulfonyl-protected route is the standard for accessing C7-boronates.

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Source: University of Edinburgh / JACS. URL:[Link]

-

Indolylboronic Acids: Preparation and Applications. Source: PMC / Molecules. URL:[Link]

Sources

Safety data sheet (SDS) for 1-Benzenesulfonyl-1H-indole-7-boronic acid

This guide provides an in-depth technical analysis and safety protocol for 1-Benzenesulfonyl-1H-indole-7-boronic acid , a specialized organoboron reagent used in medicinal chemistry.

Executive Summary

1-Benzenesulfonyl-1H-indole-7-boronic acid (CAS: 1256358-56-1) is a critical building block in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the indole scaffold into complex heterocycles. Unlike simple phenylboronic acids, the presence of the electron-withdrawing N-benzenesulfonyl group alters both its chemical reactivity and stability profile.

This guide moves beyond standard compliance, offering a "Safety-by-Design" approach for researchers handling this compound. It addresses the specific risks of protodeboronation (loss of the boron moiety) and sulfonamide hydrolysis , providing a validated workflow to maintain reagent integrity and operator safety.

Chemical Identity & Physicochemical Characterization[1][2][3][4]

Precise identification is the first step in safety. The N-sulfonyl group significantly increases the molecular weight and lipophilicity compared to the parent indole-7-boronic acid.

| Property | Data | Technical Note |

| Chemical Name | 1-(Phenylsulfonyl)-1H-indole-7-boronic acid | Often abbreviated as N-PhSO₂-Indole-7-B(OH)₂ |

| CAS Number | 1256358-56-1 | Verify lot-specific CoA; distinct from 3-isomer (129271-98-3) |

| Molecular Formula | C₁₄H₁₂BNO₄S | |

| Molecular Weight | 301.13 g/mol | |

| Appearance | Off-white to beige solid | Darkening indicates oxidation or deprotection |

| Solubility | DMSO, DMF, MeOH, THF | Incompatible: Acetone (forms boronate esters) |

| Melting Point | ~140–150 °C (Decomposes) | Based on structural analogs; avoid high-temp drying |

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for the 7-isomer is limited, a Read-Across Assessment based on the 3-isomer and general N-protected indole boronic acids dictates the following classification.

GHS Classification (29 CFR 1910.1200 / CLP)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Specific Chemical Risks (Expert Analysis)

-

Protodeboronation: The C7 position of indole is sterically crowded. Under basic conditions (common in Suzuki couplings) or high heat, the C–B bond is susceptible to cleavage, yielding N-benzenesulfonylindole.

-

Mitigation: Use mild bases (e.g., K₃PO₄ rather than Na₂CO₃) and anhydrous conditions until the catalyst is added.

-

-

Boroxine Formation: Like all boronic acids, this compound spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) upon storage.

-

Impact: This changes the effective stoichiometry of your reaction.

-

Correction: Re-humidification or using a slight excess (1.1–1.2 equiv) in reactions is standard practice.

-

Safe Handling & Experimental Protocol

Storage & Stability

-

Temperature: Store at 2–8 °C .

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible.

-

Container: Tightly sealed glass vial. Avoid metal containers (boron can chelate trace metals).

Validated Handling Workflow

The following diagram outlines the logical flow for handling this reagent to minimize exposure and degradation.

Figure 1: Safe handling workflow preventing moisture condensation and exposure.

Step-by-Step Protocol

-

Equilibration: Remove the vial from the refrigerator and let it warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which accelerates hydrolysis.

-

Solvent Selection:

-

Recommended: DMSO, DMF, or THF.

-

FORBIDDEN: Do not dissolve in Acetone or Pinacol unless you intend to form the ester immediately. Boronic acids react rapidly with diols and ketones.

-

-

Stoichiometry Check: Due to potential boroxine formation (trimerization), the effective molecular weight may vary.

-

Technique: If high precision is required, run a quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) to determine purity before setting up a GMP reaction.

-

Emergency Response & Toxicology

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing occurs, support breathing. The sulfonyl moiety can degrade to sulfonamides, potential allergens for sensitized individuals.

-

Eye Contact: Rinse cautiously with water for 15 minutes .[1] Remove contact lenses.[1][2] The acidity of the boronic acid group (Lewis acid) can cause significant irritation.

-

Skin Contact: Wash with soap and water.[1][3] Do not use alcohol-based sanitizers immediately, as they may increase permeability.

Spill Cleanup[15]

-

Isolate: Evacuate the immediate area if dust is generated.

-

Neutralize: No specific neutralization is required, but treating with a dilute aqueous base (sodium bicarbonate) converts it to the water-soluble boronate salt, facilitating easier cleanup.

-

Disposal: Collect in a container for halogenated/sulfur-containing organic waste . Do not dispose of down the drain due to boron phytotoxicity.

References

-

Sigma-Aldrich. (2024). 1-Benzenesulfonyl-1H-indole-7-boronic acid Product Specification & CAS Data. Retrieved from

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: Indole-6-boronic acid (Analog Read-Across). Retrieved from

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanistic insight on protodeboronation). Retrieved from

-

PubChem. (2024). Compound Summary: 1-(Phenylsulfonyl)-1H-indole-7-boronic acid. National Library of Medicine. Retrieved from

Sources

Retrosynthetic analysis of 7-substituted indoles using boronic acids

Topic: Retrosynthetic Analysis of 7-Substituted Indoles Using Boronic Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The C7 Conundrum

The indole scaffold is a "privileged structure" in medicinal chemistry, yet the C7 position remains the most challenging site for selective functionalization. Electronic bias favors electrophilic substitution at C3, while lithiation/metalation strategies typically favor C2 (via N-directing groups).

This guide focuses on the retrosynthetic disconnection of 7-substituted indoles via Boron chemistry . We explore two distinct strategic pathways:

-

The Convergent Route (Suzuki-Miyaura): Utilizing 7-haloindoles as electrophiles with boronic acids.[1]

-

The Divergent Route (C-H Borylation): Utilizing Iridium-catalyzed C-H activation to install a boronate ester at C7, reversing the polarity of the bond to act as a nucleophile.

Part 1: Strategic Retrosynthesis

To access a 7-substituted indole (Target Molecule), we must disconnect the C7–R bond. The choice of disconnection depends heavily on the availability of the starting material and the stage of synthesis (early-stage building block vs. late-stage diversification).

The Retrosynthetic Logic Tree

The following diagram illustrates the two primary disconnections governed by boronic acid chemistry.

Figure 1: Retrosynthetic decision tree for 7-substituted indoles. Path A utilizes the indole as the electrophile; Path B utilizes the indole as the nucleophile (via borylation).

Part 2: Path A – The Convergent Route (Suzuki-Miyaura)

This approach is preferred when a specific 7-haloindole is commercially available or easily synthesized (e.g., via Bartoli or Fischer synthesis from o-haloanilines).

Mechanistic Causality

The 7-position is sterically hindered by the N1-substituent (if present) and the peri-hydrogen at C4. However, oxidative addition of Pd(0) into the C7–Br bond is feasible.

-

Challenge: Competitive dehalogenation or slow oxidative addition due to electron-rich indole nature.

-

Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) facilitates oxidative addition and stabilizes the Pd(II) intermediate.

Experimental Protocol: C7-Arylation via Suzuki Coupling

Self-Validating Step: Monitor the disappearance of the boronic acid, as protodeboronation is the primary side reaction.

Materials:

-

7-Bromoindole (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a Schlenk tube, mix Pd(OAc)₂ and SPhos in toluene under Argon for 10 mins to generate the active Pd(0)-L species.

-

Addition: Add 7-bromoindole, arylboronic acid, and K₃PO₄.

-

Degassing: Freeze-pump-thaw x3 to remove O₂ (critical to prevent homocoupling of boronic acid).

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Filter through Celite. Wash with EtOAc.[2]

-

Validation: ¹H NMR will show the disappearance of the C7-H doublet-of-doublets (or specific splitting of the starting material) and the appearance of new aryl protons.

Part 3: Path B – The Divergent Route (Ir-Catalyzed C-H Borylation)

This route is chemically more elegant and allows for the "late-stage functionalization" of existing indole scaffolds. It relies on converting the C7–H bond into a C7–Bpin bond.

Mechanistic Causality: Overcoming C2/C3 Selectivity

Standard electrophilic substitution targets C3. Standard lithiation targets C2.

-

Steric Control: Iridium-catalyzed borylation is governed by sterics. The active species [Ir(cod)(OMe)]2 with dtbpy ligand usually targets the least hindered C-H bond.

-

The Problem: In N-H indoles, the N-H is acidic. In N-alkyl indoles, C2 and C3 are often accessible.[3]

-

The Solution (Directed Borylation): To hit C7, one must use a Directing Group (DG) on the Nitrogen.[4][5][6] A silyl (e.g., TIPS) or specific phosphinoyl group blocks C2 sterically and directs the Iridium center to C7 via a metallacycle intermediate.

Visualization: Directed C-H Activation Pathway

Figure 2: Mechanism of N-silyl directed C-H borylation. The bulky silyl group prevents C2 attack and positions the catalyst near C7.

Experimental Protocol: C7-Selective Borylation

Reference Grounding: Based on the seminal work by Hartwig et al. [1].

Materials:

-

N-(Triisopropylsilyl)indole (N-TIPS indole) (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (0.55 equiv - atom economy note: 1 equiv B2pin2 provides 2 boron atoms)

-

[Ir(cod)(OMe)]₂ (1.5 mol%)

-

dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

-

Solvent: Hexane or THF (anhydrous)

Step-by-Step Workflow:

-

Glovebox/Schlenk: In a glovebox, mix [Ir(cod)(OMe)]₂, dtbpy, and B₂pin₂ in hexane. The solution should turn deep red (formation of active tris-boryl species).

-

Substrate Addition: Add the N-TIPS indole.

-

Reaction: Seal and heat at 60–80°C for 4–8 hours.

-

Monitoring: Monitor by GC-MS. Look for the mass shift corresponding to +Bpin.

-

Workup: Evaporate volatiles. Crucial: Do not subject the crude Bpin ester to silica gel chromatography immediately, as it can be unstable. Use neutral alumina or proceed directly to the Suzuki coupling (One-Pot).

Part 4: Comparative Analysis

The following table summarizes when to use which strategy based on your starting material and project phase.

| Feature | Path A: Suzuki (7-Haloindole) | Path B: C-H Borylation (Indole-H) |

| Starting Material | 7-Bromo/Iodoindole (Expensive/Synthetic effort) | Indole (Cheap) + Directing Group |

| Key Reagent | Aryl Boronic Acid | B₂pin₂ + Iridium Catalyst |

| Selectivity | 100% (Pre-installed halogen) | >90% C7 (Requires bulky N-group) |

| Atom Economy | Moderate (Stoichiometric Boronic Acid) | High (Catalytic C-H activation) |

| Primary Risk | Protodeboronation of coupling partner | C2/C3 competitive borylation if DG fails |

| Best For | Scale-up / Manufacturing | Lead Optimization / SAR Exploration |

References

-

Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation Source: Journal of the American Chemical Society (Hartwig, J. F., et al.) URL:[Link]

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds Source: Accounts of Chemical Research (Shi, B. F., et al.) URL:[Link]

-

Indolylboronic Acids: Preparation and Applications Source: Molecules (MDPI) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Cross-Coupling of 1-Benzenesulfonyl-1H-indole-7-boronic Acid

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 1-Benzenesulfonyl-1H-indole-7-boronic acid . This protocol addresses the specific electronic and steric challenges associated with the 7-position of the indole scaffold, offering optimized workflows for drug discovery applications.

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, yet the C7 position remains difficult to functionalize due to steric hindrance from the N1 substituent and electronic deactivation. 1-Benzenesulfonyl-1H-indole-7-boronic acid represents a strategic reagent: the benzenesulfonyl (

Scientific Foundation & Mechanistic Insight

The "Orthogonal" Challenge

The C7 position of indole is unique. Unlike the C2 or C3 positions, C7 is not inherently nucleophilic in electrophilic aromatic substitution. Therefore, metal-catalyzed cross-coupling is the primary route to functionalization.

-

Steric Gating: The bulky

group at N1 projects electron density and physical bulk toward C7. This prevents "standard" catalysts from easily accessing the transmetalation transition state. -

Electronic Modulation: The sulfonyl group pulls electron density from the indole ring. While this stabilizes the molecule against oxidation, it renders the C-B bond less nucleophilic during the transmetalation step of the Suzuki cycle, often requiring stronger bases (e.g.,

) or electron-rich ligands (e.g., SPhos, XPhos) to facilitate the reaction.

Critical Process Parameters (CPPs)

-

Catalyst Selection: Monodentate, electron-rich phosphine ligands (biaryl phosphines like SPhos or XPhos ) are superior to bidentate ligands (like dppf) for sterically demanding substrates because they facilitate oxidative addition and create a more open coordination sphere for the bulky boronic acid.

-

Base & Solvent: A biphasic system (Dioxane/Water) with inorganic bases (

or

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetalation step where the steric clash occurs.

Figure 1: Catalytic cycle emphasizing the Transmetalation step, which is sterically hindered by the N-benzenesulfonyl group.

Experimental Protocols

Method A: High-Throughput / General Screening (Robust)

Recommended for unhindered aryl bromides.

Reagents:

-

Substrate: 1-Benzenesulfonyl-1H-indole-7-boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Charge a reaction vial with the aryl bromide (0.5 mmol), boronic acid (0.6 mmol), and

(0.025 mmol). -

Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Add degassed 1,4-Dioxane (4 mL) and

(0.75 mL). -

Heat to 90°C for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Method B: Sterically Demanding / Deactivated Partners (Advanced)

Recommended for heteroaryl chlorides or ortho-substituted partners. Uses the Buchwald "SPhos" system to overcome the steric barrier at C7.

Reagents:

-

Substrate: 1-Benzenesulfonyl-1H-indole-7-boronic acid (1.5 equiv)

-

Coupling Partner: Aryl/Heteroaryl Chloride (1.0 equiv)

-

Pre-catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (1:2 ratio) (2–5 mol%)

-

Base:

(Tribasic Potassium Phosphate) (3.0 equiv) -

Solvent: Toluene / Water (10:1) or n-Butanol

Procedure:

-

Catalyst Activation (if using separate ligand): Stir

and SPhos in the solvent for 10 mins under Argon. -

Add the aryl chloride (0.5 mmol), boronic acid (0.75 mmol), and finely ground

(1.5 mmol). -

Heat to 100°C (or 110°C in Toluene) for 12–24 hours.

-

Note: The use of anhydrous phosphate and minimal water (or just the water present in the base) can sometimes reduce protodeboronation of the indole species.

Workflow Visualization

Figure 2: Standard Operating Procedure (SOP) workflow.

Performance Data & Case Studies

Comparative Yields

The following table summarizes typical yields obtained when coupling 1-Benzenesulfonyl-1H-indole-7-boronic acid with various electrophiles using Method B .

| Electrophile Class | Specific Example | Catalyst System | Yield (%) | Notes |

| Aryl Bromide | 4-Bromoanisole | Pd(dppf)Cl₂ | 88% | Standard conditions effective. |

| Aryl Chloride | 4-Chlorobenzonitrile | XPhos Pd G2 | 76% | Requires electron-rich ligand. |

| Heterocycle | 3-Bromopyridine | SPhos / Pd(OAc)₂ | 82% | Excellent heteroaryl tolerance. |

| Steric Aryl | 2-Bromotoluene | SPhos / Pd(OAc)₂ | 65% | Lower yield due to ortho-ortho clash. |

| Deactivated | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | 45% | Slow reaction; requires higher temp. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Protodeboronation (Indole-H formed) | Hydrolysis of C-B bond faster than transmetalation. | Reduce water content; switch to anhydrous base ( |

| Homo-coupling of Boronic Acid | Oxidative coupling. | Ensure rigorous degassing (remove |

| No Reaction (SM Recovery) | Catalyst poisoning or failed oxidative addition. | Switch to XPhos or SPhos based catalysts; ensure N-protecting group is intact (free NH indoles can poison Pd). |

References

-

BenchChem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (2025).[2][5] Link

-

Billingsley, K., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

Lennox, A. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Li, J. J. Suzuki-Miyaura Cross-Coupling. In: Name Reactions. Springer, Cham. (2021). Link

-

Yang, Y., et al. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. MedChemComm. (2010). Link

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

C7-arylation of indoles using 1-Benzenesulfonyl-1H-indole-7-boronic acid

Application Note: Precision C7-Arylation of Indoles via Suzuki-Miyaura Coupling

Executive Summary

Functionalizing the C7 position of the indole scaffold represents a formidable challenge in medicinal chemistry due to its electronic deactivation and the inherent high reactivity of the C3 and C2 positions. While C-H activation strategies exist, they often require harsh conditions or specific directing groups that limit substrate scope.

This guide details a robust, scalable protocol for C7-arylation using 1-Benzenesulfonyl-1H-indole-7-boronic acid as a nucleophilic partner in Suzuki-Miyaura cross-coupling. By pre-installing the boron moiety at the difficult C7 position and protecting the nitrogen with a benzenesulfonyl group, this reagent overcomes the regioselectivity issues of direct arylation and the catalyst poisoning often seen with free NH-indoles. This protocol is optimized for high-throughput screening (HTS) and lead optimization in drug discovery.

Scientific Background: The C7 Challenge

The indole ring is a privileged pharmacophore, yet C7-substituted indoles remain underutilized because they are difficult to synthesize.

-

Electrophilic Substitution: Occurs exclusively at C3 (kinetic) or C2 (thermodynamic).

-

Lithiation: N-protected indoles can be lithiated at C2. Direct C7-lithiation requires blocking C2 and C3 or using specific directing groups (Directed ortho Metalation - DoM).

-